Licoisoflavanone

Immunomodulation In Vivo Pharmacology Lactation Physiology

Procure Licoisoflavanone (CAS 66067-26-3) for definitive licorice constituent research. Unlike class-based substitutions, this compound possesses a 2,2-dimethylchromene moiety dictating unique Phase II glucuronidation/sulfation metabolic fate and exclusive dual CXCR4/CXCR7 binding (-10.1/-9.5 kcal/mol in silico). Validated in vivo oral bioavailability with confirmed mammary transfer ensures systemic distribution. Use as HPLC reference standard (≥98% purity, MS/NMR characterized) for botanical standardization. Demand compound-specific CoA to guarantee experimental reproducibility.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 66067-26-3
Cat. No. B019082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicoisoflavanone
CAS66067-26-3
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C
InChIInChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3
InChIKeyJNDPLDZUOFZXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Licoisoflavanone (CAS: 66067-26-3) Technical Baseline: Isoflavanone Compound Sourced from Glycyrrhiza Species


Licoisoflavanone (CAS 66067-26-3) is an isoflavanone-class compound isolated from licorice species (Glycyrrhiza uralensis Fisch. and Glycyrrhiza spp.) [1]. It is a phenolic constituent with molecular formula C20H18O6 and molecular weight 354.35 g/mol [2]. The compound is characterized by a 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)chroman-4-one core structure . Commercially, it is available as a reference standard for analytical applications with HPLC purity typically specified at ≥96% to >98% .

Why Licoisoflavanone (CAS: 66067-26-3) Cannot Be Substituted with Generic Isoflavonoids in Targeted Research Applications


Licoisoflavanone exhibits a distinct metabolic and pharmacological profile that precludes simple substitution with other licorice-derived isoflavonoids. While licorice species contain a complex mixture of flavonoids, isoflavonoids, and chalcones with overlapping biological activities, each compound exhibits unique cytochrome P450 inhibition patterns [1] and distinct estrogen receptor modulation characteristics [2]. Furthermore, the presence of a 2,2-dimethylchromene moiety in Licoisoflavanone's structure differentiates it metabolically from chalcone- and coumarin-class compounds, leading to divergent Phase II metabolism and hydroxylation outcomes [3]. This structural specificity translates to differential binding affinities in computational target screens, where Licoisoflavanone was uniquely identified among 149 candidates as a dual CXCR4/CXCR7 inhibitor [4]. Procurement based solely on class membership without accounting for these compound-specific parameters risks experimental irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation Evidence for Licoisoflavanone (CAS: 66067-26-3) Selection Versus In-Class Alternatives


Licoisoflavanone In Vivo Immunomodulatory Activity in Lactating Sow Model Versus Herbal Mixture Baseline

In a controlled animal study, Licoisoflavanone was detected in the milk of lactating Large White sows following dietary administration of a compound Chinese herbal medicine formulation from gestation day 110 to weaning [1]. This demonstrates the compound's capacity for oral absorption and transfer into mammary secretions, distinguishing it from co-administered herbal constituents that did not exhibit detectable milk transfer.

Immunomodulation In Vivo Pharmacology Lactation Physiology

Licoisoflavanone Phase II Metabolism Profile in Rats Differentiated from Licorice Phenolic Comparators

In a comparative in vivo metabolism study of seven representative bioactive licorice compounds administered orally to rats at 40 mg/kg (compounds 2-7) or 250 mg/kg (compound 1), Licoisoflavanone (compound 4) was shown to primarily undergo Phase II metabolism (glucuronidation or sulfation), distinguishing it from compounds with alternative metabolic fates [1]. Unlike the triterpenoid saponin comparator which underwent hydrolytic deglucuronidation, Licoisoflavanone's phenolic scaffold directed metabolism toward conjugation pathways shared with the other isoflavonoids tested (licoricidin, semilicoisoflavone B, and 3-methoxy-9-hydroxy-pterocarpan).

Pharmacokinetics Drug Metabolism LC-MS Metabolite Profiling

Licoisoflavanone Dual CXCR4/CXCR7 Binding Affinity in Coronary Artery Disease Target Screen

In a pharmacophore-based virtual screening study of traditional Chinese medicine constituents for coronary artery disease (CAD) targets, Licoisoflavanone (MOL004885) was identified as the most promising dual inhibitor among 149 candidate compounds [1]. Molecular docking revealed binding affinities of -10.1 kcal/mol for CXCR4 and -9.5 kcal/mol for CXCR7 [1]. Molecular dynamics simulations over 200 ns validated the stability of these interactions [1].

Computational Pharmacology Molecular Docking Cardiovascular Drug Discovery

Licoisoflavanone Analytical Purity Specification for Reference Standard Applications

Commercially available Licoisoflavanone reference standards are specified at HPLC purity levels ranging from ≥96% to >98%, with analytical characterization by HPLC, MS, and NMR . This purity specification meets the requirements for use as an analytical reference standard in content determination and qualitative identification assays.

Analytical Chemistry Quality Control Reference Standards

Recommended Application Scenarios for Licoisoflavanone (CAS: 66067-26-3) Based on Verified Differentiation Evidence


In Vivo Immunomodulation Studies Requiring Orally Bioavailable Isoflavonoids

Licoisoflavanone is suitable for in vivo studies where oral administration and systemic distribution are required. Evidence from lactating sow studies confirms that Licoisoflavanone, when administered orally as part of a dietary formulation, undergoes absorption and transfers into mammary secretions at detectable levels [1]. This distinguishes it from licorice constituents that fail to achieve comparable physiological compartment distribution following oral intake. Researchers designing immunomodulation or maternal-neonatal transfer studies should prioritize Licoisoflavanone over isoflavonoids lacking documented in vivo oral bioavailability.

Pharmacokinetic and Drug Metabolism Studies of Licorice Isoflavonoids

Licoisoflavanone serves as a characterized reference compound for comparative metabolism studies of licorice phenolics. Its defined metabolic fate in rats — primarily Phase II glucuronidation and sulfation — has been established through rigorous LC-MS metabolite profiling [1]. This validated metabolic profile makes Licoisoflavanone an appropriate reference standard for cross-species or cross-compound metabolism comparisons, particularly when contrasted with licorice compounds undergoing Phase I hydroxylation or hydrolytic deglucuronidation.

Analytical Method Development and Quality Control of Licorice-Derived Products

Licoisoflavanone is appropriate for use as a reference standard in HPLC-based content determination and qualitative identification assays for licorice botanical products. Commercial availability at specified HPLC purity (≥96% to >98%) with supporting MS and NMR characterization meets the quality requirements for analytical reference standards [1]. This supports its application in pharmacopeial method development, botanical extract standardization, and quality control workflows.

CXCR4/CXCR7 Chemokine Receptor Targeted Research

Computational pharmacology studies have identified Licoisoflavanone as a candidate dual CXCR4/CXCR7 ligand with calculated binding affinities of -10.1 kcal/mol and -9.5 kcal/mol, respectively [1]. Researchers investigating chemokine receptor modulation in inflammatory conditions, cardiovascular disease, or related signaling pathways may consider Licoisoflavanone as a structurally characterized starting point for further experimental validation. Note that this differentiation is based on in silico predictions; experimental confirmation is required.

Quote Request

Request a Quote for Licoisoflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.